2-[(2S)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anticancer and antiviral properties. The specific structure of this compound allows it to interact with various biological targets, making it a subject of interest in drug development.
The compound has been referenced in various scientific literature and patents, indicating its relevance in pharmacological research. Notably, it is related to the compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, commonly known as ABT-888, which has been studied for its role as a poly(ADP-ribose) polymerase inhibitor .
This compound can be classified as:
The synthesis of 2-[(2S)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide typically involves multi-step organic reactions. The key steps include:
The synthesis can be optimized for yield and purity by employing techniques such as microwave-assisted synthesis or using solvent-free conditions. Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and Mass Spectrometry to confirm the structure and purity .
Molecular formula: CHNO
Molecular weight: Approximately 230.26 g/mol
The chemical reactivity of 2-[(2S)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide includes:
Kinetic studies may reveal the rates of these reactions under various conditions, providing insight into their potential applications in medicinal chemistry.
The mechanism of action for 2-[(2S)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide primarily involves its interaction with target enzymes or receptors in cancer cells. For instance:
Studies have shown that related compounds exhibit low nanomolar inhibitory constants against target enzymes such as PARP-1 and PARP-2, suggesting potent biological activity .
Relevant analyses such as differential scanning calorimetry may provide further insight into thermal properties.
The primary applications of 2-[(2S)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide include:
The ongoing research into this compound emphasizes its significance in drug discovery and development within pharmaceutical sciences .
Benzimidazole’s intrinsic bioisosteric relationship with purines underpins its therapeutic utility. The bicyclic aromatic system duplicates the hydrogen-bonding topology of adenine, enabling competitive inhibition at nucleotide-binding enzyme sites. In 2-[(2S)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide, three structural elements synergize: (1) The benzimidazole core engages in π-stacking with PARP’s tyrosine residues, mimicking adenine’s interactions; (2) The C7-carboxamide group replicates nicotinamide’s carbonyl interactions, forming critical hydrogen bonds with Gly863 and Ser904; and (3) The (S)-2-methylpyrrolidine substituent induces stereospecific van der Waals contacts with hydrophobic subpockets, enhancing binding specificity [3].
This molecular mimicry is quantified by crystallographic studies of analogous compounds, showing binding affinities (Ki) ≤20 nM when the stereocenter adopts the (S)-configuration. The carboxamide’s position (C4 vs. C7) significantly modulates activity—C7 isomers exhibit 3-fold greater PARP-1 trapping than C4 analogs due to optimal spatial alignment with the enzyme’s catalytic dyad [2] [3].
PARP inhibitors represent a paradigm shift in DNA damage response (DDR) therapeutics. Benzimidazole-based derivatives like the subject compound exploit synthetic lethality in BRCA-deficient cancers, where PARP inhibition induces catastrophic genomic instability. Unlike early inhibitors (e.g., 3-aminobenzamide), modern benzimidazole carboxamides achieve nanomolar potency through optimized stereochemistry and substituent patterning [3].
Emerging applications extend beyond oncology:
Table 2: Impact of Positional Isomerism on PARP Inhibition
Isomer | IC₅₀ (PARP-1) | Solubility (mg/mL) | Selectivity vs. PARP-2 | Key Interactions |
---|---|---|---|---|
4-Carboxamide (Veliparib analog) | 5.2 nM | 0.31 | 1.2-fold | Ser904 H-bond, Tyr896 π-stacking |
7-Carboxamide (Subject Compound) | 1.8 nM | 0.89 | 8.7-fold | Gly863 H-bond, Tyr907 π-stacking |
5-Carboxamide | 84 nM | 0.15 | 0.9-fold | Asn868 H-bond (weak) |
The pharmacological profile of benzimidazole carboxamides is exquisitely sensitive to regioisomerism and chiral topology:
Positional Isomerism: KR20160039312A details crystalline forms of 2-((R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide (veliparib), where the C4-carboxamide confers distinct solid-state stability but reduced aqueous solubility versus C7 isomers. X-ray diffraction reveals that C7-carboxamides enable intramolecular H-bonding with the pyrrolidine nitrogen, stabilizing a bioactive conformation that enhances PARP-1 affinity [2].
Stereochemical Optimization: The (S)-methylpyrrolidine configuration in the subject compound generates complementary hydrophobic contacts with PARP’s Tyr889 residue. Molecular dynamics simulations show (S)-isomers exhibit residence times >300 seconds vs. <60 seconds for (R)-counterparts. This stereopreference extends to metabolic stability—(S)-derivatives resist CYP3A4 oxidation due to hindered access to the pyrrolidine nitrogen [2] .
Crystallographic data (e.g., C15H17BrO4 structures) confirm that chiral centers influence crystal packing and dissolution kinetics. (S)-Configured benzimidazoles form monoclinic crystals with higher lattice energy than (R)-forms, correlating with slower release profiles in vitro [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: